molecular formula C13H12F3N3O3 B12999517 Isopropyl 5-oxo-1-(3-(trifluoromethyl)phenyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Isopropyl 5-oxo-1-(3-(trifluoromethyl)phenyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B12999517
M. Wt: 315.25 g/mol
InChI Key: BBIBTEWJPBKRIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 5-oxo-1-(3-(trifluoromethyl)phenyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-(3-(trifluoromethyl)phenyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid with isopropyl alcohol in the presence of a dehydrating agent . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-oxo-1-(3-(trifluoromethyl)phenyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Isopropyl 5-oxo-1-(3-(trifluoromethyl)phenyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity . The compound may also interfere with cellular processes by affecting the stability and function of proteins and nucleic acids .

Properties

Molecular Formula

C13H12F3N3O3

Molecular Weight

315.25 g/mol

IUPAC Name

propan-2-yl 5-oxo-1-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C13H12F3N3O3/c1-7(2)22-11(20)10-17-12(21)19(18-10)9-5-3-4-8(6-9)13(14,15)16/h3-7H,1-2H3,(H,17,18,21)

InChI Key

BBIBTEWJPBKRIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=NN(C(=O)N1)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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